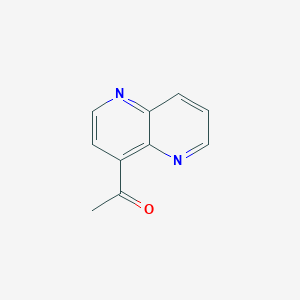
2-(Quinazolin-4-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinazolin-4-yl)acetonitrile is a chemical compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-yl)acetonitrile typically involves the reaction of 2-aminobenzonitrile with various reagents to form the quinazoline ring. One common method is the cyclization of 2-aminobenzonitrile with formamide under acidic conditions to yield the quinazoline core, followed by further functionalization to introduce the acetonitrile group .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often employs metal-catalyzed reactions. Transition metal catalysts such as palladium, copper, and nickel are used to facilitate the formation of the quinazoline ring through C-H activation and other coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinazolin-4-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, primary amines, and various substituted quinazoline derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Quinazolin-4-yl)acetonitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Quinazolin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities and applications.
2-Phenylquinazoline: Another quinazoline derivative with potential therapeutic applications.
4-Phenoxyquinazoline: Known for its antimicrobial and antifungal properties.
Uniqueness
2-(Quinazolin-4-yl)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its nitrile group provides additional reactivity compared to other quinazoline derivatives, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
112270-68-5 |
|---|---|
Molekularformel |
C10H7N3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-quinazolin-4-ylacetonitrile |
InChI |
InChI=1S/C10H7N3/c11-6-5-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7H,5H2 |
InChI-Schlüssel |
LZSRSPZNEUFFSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC=N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)








